molecular formula C13H17N3O3S B2717655 2-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrimidine-4-carboxamide CAS No. 2415568-65-7

2-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrimidine-4-carboxamide

Cat. No.: B2717655
CAS No.: 2415568-65-7
M. Wt: 295.36
InChI Key: RTLPMXLJCIVPDF-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a cyclopropyl group, a dioxothiolan ring, and a carboxamide group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl group and the dioxothiolan ring. The final step involves the formation of the carboxamide group under controlled conditions. Specific reagents and catalysts are used at each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-N-[(3-hydroxy-1,1-dioxothiolan-3-yl)methyl]-1,3-thiazole-4-carboxamide
  • 1-Cyclopropyl-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6-methyl-4-oxopyridine-3-carboxamide
  • N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide

Uniqueness

Compared to similar compounds, 2-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrimidine-4-carboxamide stands out due to its specific substitution pattern and the presence of the dioxothiolan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-8-6-11(16-12(14-8)9-2-3-9)13(17)15-10-4-5-20(18,19)7-10/h6,9-10H,2-5,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLPMXLJCIVPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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